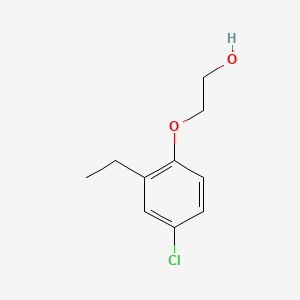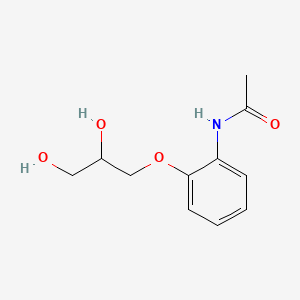
2'-(2,3-Dihydroxypropoxy)acetanilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-(2,3-Dihydroxypropoxy)acetanilide is an organic compound with the molecular formula C11H15NO4 and a molecular weight of 225.24 g/mol It is known for its unique structure, which includes a dihydroxypropoxy group attached to an acetanilide moiety
Vorbereitungsmethoden
The synthesis of 2’-(2,3-Dihydroxypropoxy)acetanilide typically involves the reaction of acetanilide with glycidol under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction . Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Analyse Chemischer Reaktionen
2’-(2,3-Dihydroxypropoxy)acetanilide undergoes various chemical reactions, including:
Oxidation: The dihydroxypropoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reagents and conditions used.
Substitution: The acetanilide moiety can undergo substitution reactions, such as halogenation or nitration, to introduce different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2’-(2,3-Dihydroxypropoxy)acetanilide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2’-(2,3-Dihydroxypropoxy)acetanilide involves its interaction with specific molecular targets and pathways. The dihydroxypropoxy group may enhance its solubility and bioavailability, allowing it to interact more effectively with biological targets. The acetanilide moiety may contribute to its pharmacological activities by interacting with enzymes or receptors involved in disease processes .
Vergleich Mit ähnlichen Verbindungen
2’-(2,3-Dihydroxypropoxy)acetanilide can be compared with other similar compounds, such as:
Acetanilide: A simpler compound without the dihydroxypropoxy group, used as an analgesic and antipyretic.
Paracetamol (Acetaminophen): A widely used analgesic and antipyretic with a similar acetanilide structure but different functional groups.
Phenacetin: Another analgesic and antipyretic with a similar structure but different pharmacological properties.
The uniqueness of 2’-(2,3-Dihydroxypropoxy)acetanilide lies in its dihydroxypropoxy group, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
63905-15-7 |
|---|---|
Molekularformel |
C11H15NO4 |
Molekulargewicht |
225.24 g/mol |
IUPAC-Name |
N-[2-(2,3-dihydroxypropoxy)phenyl]acetamide |
InChI |
InChI=1S/C11H15NO4/c1-8(14)12-10-4-2-3-5-11(10)16-7-9(15)6-13/h2-5,9,13,15H,6-7H2,1H3,(H,12,14) |
InChI-Schlüssel |
PKALPKIBIKMTCN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=CC=C1OCC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


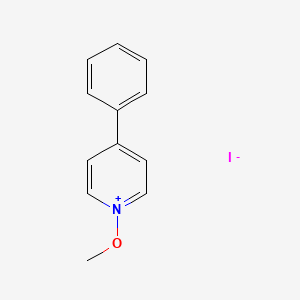

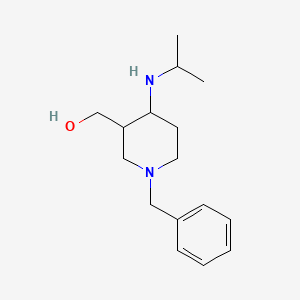
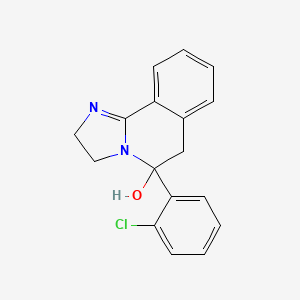
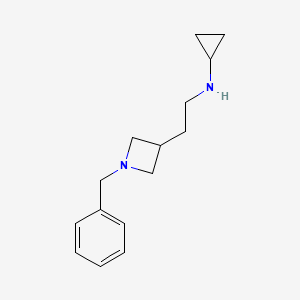
![6-Thiabicyclo[3.2.1]oct-3-ene, 4,7,7-trimethyl-](/img/structure/B13961222.png)
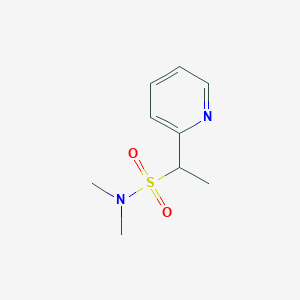
![3-[(4-Chlorophenyl)methyl]-1,3-thiazinane-2-thione](/img/structure/B13961231.png)

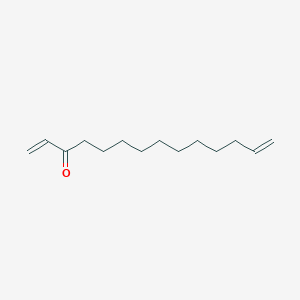

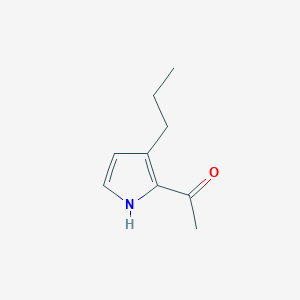
![2H-Imidazo[4,5-g][1,3]benzothiazole](/img/structure/B13961264.png)
